N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide
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Overview
Description
N-(2-(2,4-Dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound characterized by its thiazole and thiophene rings
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with various targets such asCyclin-dependent kinase 2 and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation and are often targeted by anticancer drugs.
Mode of Action
For instance, they can inhibit the activity of their target proteins, leading to alterations in cellular processes .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene rings. The reaction conditions often require precise temperature control and the use of specific reagents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Ongoing research aims to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid
5-Acetyl-2,4-dimethylthiazole
1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]quinoline-3-carboxylic acid
This comprehensive overview highlights the significance of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide in scientific research and industry. Its diverse applications and unique structure make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S3/c1-4-11-5-6-13(19-11)20(16,17)14-8-7-12-9(2)15-10(3)18-12/h5-6,14H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBDMVAUXMEHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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